molecular formula C18H21BrN2O3S B12275731 4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B12275731
M. Wt: 425.3 g/mol
InChI Key: RKPLFYGGPVUVOZ-UHFFFAOYSA-N
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Description

4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the bromobenzenesulfonyl group. The final step involves the coupling of the piperidine derivative with the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine and pyridine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromobenzenesulfonyl group, piperidine ring, and pyridine ring in 4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

4-[[1-(2-bromophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine

InChI

InChI=1S/C18H21BrN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3

InChI Key

RKPLFYGGPVUVOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br

Origin of Product

United States

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